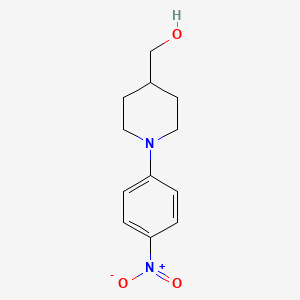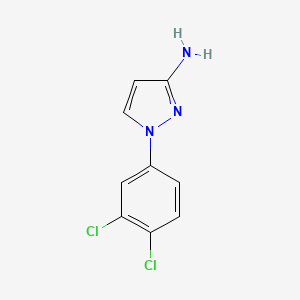
2,6-Dimethoxybenzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxybenzoylacetonitrile is an organic compound with the molecular formula C11H11NO3. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a nitrile group and a ketone group. This compound is known for its yellow solid form and has a molecular weight of 205.21 g/mol .
作用机制
Target of Action
It’s structurally similar compound, 2,6-dimethoxy benzoquinone, has been found to exhibit antimicrobial activity against staphylococcus aureus .
Mode of Action
It’s structurally similar compound, 2,6-dimethoxy benzoquinone, has been found to exhibit antimicrobial activity, suggesting that it may interact with bacterial cells to inhibit their growth .
Result of Action
It’s structurally similar compound, 2,6-dimethoxy benzoquinone, has been found to exhibit antimicrobial activity, suggesting that it may have a bactericidal or bacteriostatic effect .
生化分析
Cellular Effects
The effects of 2,6-Dimethoxybenzoylacetonitrile on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mammalian target of rapamycin (mTOR) pathway. By inhibiting mTOR, this compound can reduce cell proliferation and induce apoptosis in certain cancer cell lines . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For instance, its interaction with mTOR results in the inhibition of protein synthesis and cell growth . Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation or modification of protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function . In vitro studies have demonstrated that the compound’s activity can persist for several hours, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which influences its cellular uptake and efflux . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its distribution and localization within the body. Additionally, binding proteins can sequester this compound, modulating its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . The compound’s localization is mediated by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is critical for its role in modulating cellular functions and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxybenzoylacetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C. The process involves dual nucleophilic substitution of chlorine in 2,6-dichlorobenzonitrile with an alkoxylate anion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2,6-Dimethoxybenzoylacetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2,6-Dimethoxybenzoic acid.
Reduction: 2,6-Dimethoxybenzylamine.
Substitution: Products vary based on the nucleophile used.
科学研究应用
2,6-Dimethoxybenzoylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2,6-Dimethoxybenzonitrile: Similar structure but lacks the ketone group.
2,6-Dimethoxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
2,6-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2,6-Dimethoxybenzoylacetonitrile is unique due to the presence of both methoxy groups and a nitrile group on the benzene ring, along with a ketone group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPCEYLUSGNAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640832 |
Source


|
| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847951-47-7 |
Source


|
| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)









